rac Hydroxy Tizanidine Hydrochloride

Description

Significance as a Metabolite of Tizanidine (B1208945) within Xenobiotic Metabolism Research

The significance of rac Hydroxy Tizanidine Hydrochloride is intrinsically linked to the metabolic profile of its parent compound, Tizanidine. Tizanidine undergoes extensive first-pass hepatic metabolism, with approximately 95% of an administered dose being metabolized before excretion. drugs.comdrugbank.com This process of chemically modifying foreign substances (xenobiotics) like drugs is a critical area of research for understanding a drug's efficacy and disposition in the body.

In vitro studies using human liver microsomes have definitively identified the cytochrome P450 enzyme CYP1A2 as the primary catalyst for Tizanidine's metabolism. drugbank.comnih.govresearchgate.netnih.gov The transformation of Tizanidine by CYP1A2 leads to the formation of several metabolites, including this compound. lgcstandards.comlgcstandards.com Research indicates that the metabolites of Tizanidine are not known to be pharmacologically active. drugs.comnih.govsci-hub.se The study of these inactive metabolites is crucial in xenobiotic metabolism research to:

Confirm their lack of pharmacological or toxicological activity.

Fully account for the metabolic fate of the parent drug.

Understand potential drug-drug interactions at the enzyme level.

Detailed research has been conducted to identify substances that inhibit the CYP1A2 enzyme, thereby affecting the rate of Tizanidine metabolism. These findings are vital for predicting how co-administered drugs might alter Tizanidine's concentration and effects.

Table 1: In-vitro Inhibition of Tizanidine Metabolism by Cytochrome P450 (CYP) Inhibitors This interactive table summarizes the inhibitory effects of various compounds on the metabolism of Tizanidine in human liver microsomes, as detailed in research findings.

| Inhibitor | Target CYP Isoform | Resulting Inhibition of Tizanidine Metabolism | Reference |

| Fluvoxamine | Strong CYP1A2 inhibitor | Strong Inhibition | nih.govresearchgate.net |

| Furafylline | Selective CYP1A2 inhibitor | Strong Inhibition | nih.govresearchgate.netscite.ai |

| Ciprofloxacin | Moderate CYP1A2 inhibitor | Marked Inhibition | nih.gov |

| Ketoconazole | CYP3A4 inhibitor | Minor Effect | nih.gov |

| Sulfaphenazole | CYP2C9 inhibitor | Minor Effect | nih.gov |

| Quinidine | CYP2D6 inhibitor | No Effect | nih.gov |

| Trimethoprim | CYP2C8 inhibitor | No Effect | nih.gov |

Rationale for Focused Academic Inquiry into Tizanidine Metabolites

The academic and research focus on Tizanidine metabolites like this compound is driven by several key pharmacokinetic characteristics of the parent drug. A primary reason is Tizanidine's low absolute oral bioavailability, which is approximately 21% to 40%, largely due to the extensive first-pass metabolism in the liver. drugs.comnih.govnih.gov To comprehend the complete disposition of the drug, a thorough investigation of its metabolic pathways and byproducts is essential.

Investigating the full spectrum of metabolites is also critical for a comprehensive understanding of drug-drug interactions. Since Tizanidine's metabolism is heavily dependent on CYP1A2, any co-administered substance that induces or inhibits this enzyme could significantly alter the pharmacokinetic profile of Tizanidine, and consequently, the formation of its metabolites. nih.govresearchgate.net

Table 2: Pharmacokinetic Properties of Tizanidine Driving Metabolite Research This interactive table presents key data points for Tizanidine that underscore the scientific rationale for studying its metabolites.

| Pharmacokinetic Parameter | Value | Rationale for Metabolite Study | Reference |

| Oral Bioavailability | ~21% - 40% | Indicates extensive first-pass metabolism, requiring identification of metabolic products. | drugs.comnih.govnih.gov |

| Extent of Metabolism | ~95% of dose | The vast majority of the drug is converted to metabolites, making them central to the drug's fate. | drugs.comdrugbank.com |

| Parent Drug Half-Life (t½) | ~2.5 - 3 hours | The short duration of the parent drug contrasts with its metabolites. | nih.govnih.gov |

| Metabolite Half-Life (t½) | 20 - 40 hours | The long half-life necessitates study of metabolite accumulation and clearance. | drugs.comsci-hub.se |

| Primary Metabolic Enzyme | CYP1A2 | Understanding metabolites is key to predicting drug-drug interactions involving this enzyme. | drugbank.comnih.govnih.gov |

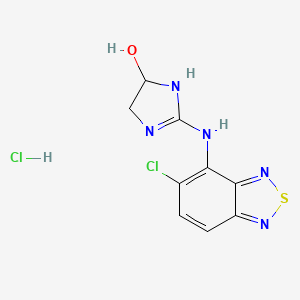

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5OS.ClH/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9;/h1-2,6,16H,3H2,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGLZBVUVNNRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=N1)NC2=C(C=CC3=NSN=C32)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849602 | |

| Record name | 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-31-1 | |

| Record name | 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Characterization of Rac Hydroxy Tizanidine Hydrochloride

Approaches to Metabolite Structural Elucidation in Complex Biological Matrices

The identification and structural elucidation of drug metabolites, particularly those present at low concentrations within complex biological matrices like plasma or urine, present a significant analytical challenge. nih.gov Modern approaches leverage the power of hyphenated analytical techniques to overcome these hurdles. The process typically begins with liquid chromatography coupled with mass spectrometry (LC-MS), an important analytical platform for the separation, detection, and identification of metabolites. nih.gov LC-MS provides crucial information through accurate mass measurements and tandem mass spectrometry (MS/MS), which helps in proposing putative structures by analyzing fragmentation patterns. nih.govresearchgate.net

For definitive structural confirmation, especially for novel or unexpected metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the conclusive method. nih.gov However, the inherent insensitivity of NMR and the low abundance of metabolites often require an intermediate step of isolation and concentration. The integration of liquid chromatography with solid-phase extraction and NMR spectroscopy (LC-SPE-NMR) has become a powerful strategy. nih.gov This configuration allows for the automated trapping of the metabolite of interest from the LC eluent onto an SPE cartridge, which can then be eluted with a deuterated solvent directly into an NMR flow probe for analysis. nih.gov This integrated MS and NMR approach facilitates the complete structural elucidation of metabolites even at sub-microgram levels. nih.gov Advanced 2D NMR experiments are often employed for the unambiguous assignment of all proton and carbon signals, leading to the final, confirmed structure of the metabolite. nih.gov

Stereochemical Purity and Isomeric Characterization of the Racemic Mixture

The metabolism of tizanidine (B1208945) to Hydroxy Tizanidine involves the oxidation of the imidazoline (B1206853) ring to an imidazolin-4-one, as identified in pharmacokinetic studies. amazonaws.comhmdb.ca This transformation introduces a chiral center at the C4 position of the ring, resulting in the formation of two enantiomers. When a drug is administered as a racemate, its enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles due to their interactions with the chiral environment of the body, such as enzymes and receptors. researchgate.netnih.gov Therefore, the characterization of such racemic mixtures is a critical aspect of drug development. wikipedia.org

A racemic mixture, or racemate, consists of equal amounts of two enantiomers. researchgate.net The enantiomers of Hydroxy Tizanidine Hydrochloride are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their biological activity can differ significantly. nih.gov

The characterization and separation of these enantiomers require chiral analytical methods. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and powerful technique for this purpose. nih.govresearchgate.net CSPs create a chiral environment within the column, leading to differential interactions with each enantiomer and thus enabling their separation. wikipedia.org Other techniques like capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also provide effective means for enantioseparation. nih.govmdpi.com The development of these methods is essential for studying the stereoselective metabolism and disposition of the individual enantiomers. nih.govnih.gov

Table 1: Potential Differences Between Enantiomers of a Chiral Drug

| Property | Description | Potential Impact |

|---|---|---|

| Pharmacodynamics | Interaction with biological receptors or enzymes. | One enantiomer (eutomer) may be responsible for the therapeutic effect, while the other (distomer) could be inactive, less active, or contribute to side effects. wikipedia.org |

| Pharmacokinetics | Absorption, Distribution, Metabolism, and Excretion (ADME). | Enantiomers can be metabolized at different rates, leading to different plasma concentrations and duration of action. researchgate.netnih.govnih.gov |

| Toxicity | Adverse effects. | The toxicological profile may be associated with only one of the enantiomers. researchgate.net |

Investigation of Tautomeric Forms and Their Equilibrium in Diverse Solvent Systems

Tautomerism, the interconversion of structural isomers through proton transfer, is a key characteristic of many heterocyclic compounds, including tizanidine and its metabolites. nih.gov The parent compound, tizanidine, has been shown to exist predominantly as the 2-imino-imidazolidine tautomer rather than the commonly depicted 2-amino-imidazoline form, both in the solid state and in solution, as confirmed by X-ray crystallography and ¹H NMR analysis. nih.govresearchgate.net

The metabolite, Hydroxy Tizanidine, which has an imidazolone (B8795221) ring structure, exhibits its own distinct tautomerism, primarily keto-enol tautomerism. nih.govnih.gov The "hydroxy" designation refers to the enol form, which exists in equilibrium with its corresponding keto form. The position of this equilibrium is highly dependent on the surrounding environment, particularly the solvent. missouri.eduresearchgate.net

The investigation of tautomeric equilibrium is typically performed using NMR spectroscopy and computational chemistry. nih.govresearchgate.net ¹H NMR is particularly useful as the proton signals for each tautomer are often distinct, allowing for the quantification of their relative populations in different solvents. missouri.eduresearchgate.net The polarity of the solvent plays a crucial role; polar solvents can stabilize the more polar tautomer through intermolecular interactions like hydrogen bonding, shifting the equilibrium. worldscientific.comresearchgate.net For instance, studies on similar heterocyclic systems show that polar aprotic solvents like DMSO may favor the keto form, while non-polar solvents can favor the enol form, which is often stabilized by intramolecular hydrogen bonding. nih.gov Computational methods, such as Density Functional Theory (DFT), complement experimental data by calculating the relative energies of the tautomers in various solvent models, providing deeper insight into the factors governing the equilibrium. worldscientific.comrsc.org

Table 2: Influence of Solvent Properties on Keto-Enol Equilibrium

| Solvent Type | Dominant Interaction | Likely Effect on Equilibrium | Rationale |

|---|---|---|---|

| Non-polar (e.g., Chloroform) | Intramolecular H-bonding | Shifts toward the enol form. | The enol form can be stabilized by an internal hydrogen bond, which is favored in the absence of competing solvent interactions. nih.gov |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions, H-bond accepting | Can shift toward the keto form. | The solvent disrupts intramolecular hydrogen bonds and stabilizes the more polar tautomer. nih.govmissouri.edu |

| Polar Protic (e.g., Methanol, Water) | Hydrogen bond donating and accepting | Complex; can favor either form depending on the specific solute-solvent interactions. | The solvent can act as a bridge for proton transfer and form strong hydrogen bonds with both tautomers, influencing the equilibrium in a compound-specific manner. nih.govnih.gov |

Metabolic Pathways and Enzymology of Rac Hydroxy Tizanidine Hydrochloride Formation

Cytochrome P450-Mediated Hydroxylation of Tizanidine (B1208945)

The hydroxylation of tizanidine is a phase I metabolic reaction primarily catalyzed by the cytochrome P450 superfamily of enzymes. This enzymatic process introduces a hydroxyl group onto the tizanidine molecule, leading to the formation of hydroxy tizanidine.

Extensive research utilizing in vitro models, such as human liver microsomes and recombinant human CYP isoforms, has unequivocally identified CYP1A2 as the major enzyme responsible for the hydroxylation of tizanidine. Studies have demonstrated that the formation of hydroxy tizanidine is significantly correlated with CYP1A2 activity.

Kinetic analyses in human liver microsomes have shown that the formation of this metabolite follows Michaelis-Menten kinetics. The apparent Michaelis constant (Km), which represents the substrate concentration at half the maximum reaction velocity (Vmax), and the Vmax have been determined in various studies. These kinetic parameters provide a quantitative measure of the affinity of CYP1A2 for tizanidine and its catalytic efficiency in converting it to hydroxy tizanidine.

Table 1: Kinetic Parameters for Tizanidine Hydroxylation in Human Liver Microsomes

| Kinetic Parameter | Reported Value | Reference |

| Apparent Km | 38.3 ± 7.4 µM | |

| Vmax | 164.8 ± 11.0 pmol/min/mg protein |

While CYP1A2 is the primary catalyst for tizanidine hydroxylation, other CYP isoforms may contribute to a lesser extent. Studies using a panel of recombinant human CYP enzymes have been conducted to screen for the involvement of other isoforms. These investigations help to create a more complete picture of the metabolic pathways of tizanidine. However, the contribution of these other isoforms is considered to be minor compared to that of CYP1A2.

Non-P450 Enzymatic Contributions to Metabolite Formation

Current scientific literature predominantly focuses on the cytochrome P450 system, particularly CYP1A2, as the key enzymatic pathway for the formation of hydroxy tizanidine. There is a lack of significant evidence to suggest the involvement of non-P450 enzymes in this specific metabolic hydroxylation reaction. The biotransformation of tizanidine to its hydroxy metabolite is considered to be almost exclusively a P450-mediated event.

Quantitative Analysis of Metabolite Formation Rates in Recombinant Enzyme Systems and Tissue Homogenates

Quantitative analysis of hydroxy tizanidine formation has been performed using various in vitro systems, including recombinant enzyme systems and tissue homogenates like human liver microsomes. These systems allow for a controlled environment to study the kinetics of the reaction.

In studies with recombinant CYP1A2, the formation of hydroxy tizanidine was readily observed, confirming the central role of this enzyme. The rates of metabolite formation in these systems are often expressed as picomoles of product formed per minute per milligram of protein or per picomole of CYP enzyme.

Impact of Enzyme Inhibition and Induction on rac Hydroxy Tizanidine Hydrochloride Biogenesis

The production of hydroxy tizanidine is highly susceptible to modulation by substances that inhibit or induce the activity of CYP1A2. This has significant implications for drug-drug interactions.

The formation of hydroxy tizanidine is markedly decreased in the presence of CYP1A2 inhibitors. Both selective and non-selective inhibitors have been shown to impact this metabolic pathway.

Fluvoxamine, a potent and selective inhibitor of CYP1A2, has been demonstrated to significantly reduce the formation of hydroxy tizanidine in human liver microsomes. Other substances known to inhibit CYP1A2, such as certain quinolone antibiotics and oral contraceptives, also have the potential to decrease the rate of tizanidine hydroxylation.

The inhibitory effect of these compounds is often quantified by their inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Table 2: Effect of CYP1A2 Inhibitors on Tizanidine Hydroxylation

| Inhibitor | Type | Effect on Hydroxy Tizanidine Formation | Reference |

| Fluvoxamine | Selective CYP1A2 Inhibitor | Significant Inhibition | |

| Furafylline | Selective CYP1A2 Inhibitor | Strong Inhibition | |

| Ciprofloxacin | Non-Selective CYP1A2 Inhibitor | Inhibition |

Modulation of Metabolite Formation by Enzyme Inducers

The formation of tizanidine metabolites is significantly influenced by substances that induce the activity of metabolic enzymes. The primary enzyme responsible for the metabolism of tizanidine is Cytochrome P450 1A2 (CYP1A2). nih.govnih.govdrugbank.com Consequently, inducers of CYP1A2 can alter the rate at which tizanidine is metabolized, thereby affecting the formation of its various metabolites, including hydroxylated forms.

Research has demonstrated that the induction of CYP1A2 can lead to a more rapid metabolism of tizanidine. For instance, smoking, which introduces polycyclic aromatic hydrocarbons that are known inducers of CYP1A2, has been shown to reduce the plasma concentrations and effects of tizanidine. nih.govnih.gov In male smokers, the weight-adjusted area under the concentration-time curve (AUC) of tizanidine was found to be 33% smaller compared to male nonsmokers, indicating a faster clearance of the drug. nih.gov

A study investigating the effect of the potent enzyme inducer rifampicin (B610482) on tizanidine pharmacokinetics provides further insight into the modulation of its metabolite formation. While rifampicin is a strong inducer of many CYP enzymes, its effect on CYP1A2 is considered weak to moderate. nih.govresearchgate.net In this study, pretreatment with rifampicin for five days moderately decreased the plasma concentration of tizanidine. nih.govresearchgate.net

The study also measured the plasma and urine concentrations of several tizanidine metabolites. The findings indicated a complex pattern of modulation by rifampicin:

The ratios of tizanidine to its metabolites M-3 and M-4 in plasma were slightly decreased. nih.gov

The urinary excretion of metabolites M-3, M-4, and M-5 was reduced. nih.gov

Conversely, the urinary excretion of metabolite M-10 was increased. nih.gov

The ratio of tizanidine to metabolite M-10 in urine was significantly reduced by 55%. nih.gov

It is important to note that while tizanidine is extensively metabolized, its metabolites are generally considered to be inactive. nih.gov

The following tables summarize the findings from a study on the effects of the enzyme inducer rifampicin on tizanidine pharmacokinetics.

Table 1: Effect of Rifampicin on Tizanidine Pharmacokinetics

| Pharmacokinetic Parameter | Change with Rifampicin | Significance (P-value) |

| Peak Plasma Concentration (Cmax) | ↓ 51% | 0.002 |

| Area Under the Curve (AUC) | ↓ 54% | 0.009 |

| Tizanidine/M-3 AUC Ratio | ↓ 30% | 0.014 |

| Tizanidine/M-4 AUC Ratio | ↓ 38% | 0.007 |

Source: Backman JT, et al. Eur J Clin Pharmacol. 2006. nih.gov

Table 2: Effect of Rifampicin on Urinary Excretion of Tizanidine Metabolites

| Metabolite | Change in Urinary Excretion | Significance (P-value) |

| M-3 | Reduced | < 0.005 |

| M-4 | Reduced | < 0.005 |

| M-5 | Reduced | < 0.005 |

| M-10 | Increased | 0.008 |

Source: Backman JT, et al. Eur J Clin Pharmacol. 2006. nih.gov

Synthetic Methodologies for Rac Hydroxy Tizanidine Hydrochloride

Chemical Synthesis Pathways for the Hydroxylated Tizanidine (B1208945) Derivative

The synthesis of rac Hydroxy Tizanidine Hydrochloride, a hydroxylated derivative of Tizanidine, can be approached through several synthetic routes. These pathways often begin with precursors similar to those used in the synthesis of Tizanidine itself. A common precursor for Tizanidine synthesis is 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833). researchgate.netresearchgate.net

One plausible synthetic strategy involves the introduction of a hydroxyl group onto a suitable intermediate before the final cyclization to form the imidazoline (B1206853) ring. For instance, a protected form of a hydroxylated aminobenzothiadiazole could be reacted with an appropriate reagent to construct the imidazoline moiety, followed by deprotection and salt formation to yield the final product.

Another approach could involve the direct hydroxylation of a Tizanidine precursor or Tizanidine itself, although this might lead to a mixture of isomers requiring separation. The synthesis of Tizanidine often involves the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with reagents like 1-acetylimidazolin-2-one in the presence of phosphorus oxychloride or with 2-chloro-2-imidazoline hydrochloride. researchgate.net Adapting these methods to a hydroxylated starting material would be a key aspect of the synthesis.

A general method for preparing Tizanidine salts involves reacting the Tizanidine base with a carboxylic acid to form a salt intermediate, which is then acidified with hydrogen chloride to produce Tizanidine hydrochloride in high purity. google.comresearchgate.net This final step would be applicable to the synthesis of this compound from its free base.

Chemoenzymatic Synthesis for Enantioselective Production of Hydroxylated Isomers

The production of specific enantiomers of hydroxylated Tizanidine is of significant interest for pharmacological studies. Chemoenzymatic synthesis offers a powerful tool for achieving high enantioselectivity. This approach typically involves the use of enzymes, such as lipases or oxidoreductases, to selectively react with one enantiomer of a racemic mixture. mdpi.comresearchgate.net

For instance, a lipase-catalyzed kinetic resolution of a racemic hydroxylated intermediate could be employed. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com This method has been successfully applied in the synthesis of various chiral molecules.

Alternatively, cytochrome P450 enzymes, which are involved in the in vivo metabolism of Tizanidine to its hydroxylated forms, could be utilized in a bioreactor setup. This would mimic the biological process and could lead to the direct production of the desired hydroxylated enantiomers from Tizanidine. While specific protocols for Hydroxy Tizanidine are not widely published, the principles of chemoenzymatic synthesis are well-established and could be adapted for this purpose. researchgate.net

Process Chemistry Optimization for Research-Scale Production

Optimizing the synthesis of this compound for research-scale production involves maximizing yield, purity, and efficiency while ensuring scalability. Factorial design experiments can be a valuable tool in this optimization process, allowing for the systematic study of the effects of various reaction parameters such as temperature, solvent, catalyst loading, and reaction time. nih.govnih.govresearchgate.net

Key areas for optimization include:

Starting Material Selection: Choosing cost-effective and readily available starting materials.

Reaction Conditions: Fine-tuning parameters to improve reaction kinetics and minimize side-product formation.

Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, to achieve the desired purity. google.com

Solvent and Reagent Use: Minimizing the use of hazardous solvents and reagents to create a more sustainable process.

The use of design of experiments (DoE) allows for the construction of response surface models that can predict the optimal conditions for the synthesis. nih.govresearchgate.net This systematic approach can significantly reduce the number of experiments required to develop a robust and efficient process.

Impurity Profiling and Purity Assessment of Synthesized Material for Research Standards

Ensuring the purity of synthesized this compound is critical for its use in research. A thorough impurity profile must be established, and the purity of the final material must be accurately assessed. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. ijpsonline.comresearchgate.netnih.gov

The development of a stability-indicating HPLC method is essential to separate the main compound from any potential impurities, degradants, or synthetic by-products. researchgate.net Impurities can arise from the starting materials, intermediates, or side reactions during the synthesis.

The characterization of any significant impurities is also a crucial step. This often involves isolating the impurity using preparative HPLC and then elucidating its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ijpsonline.comnih.govnih.gov For research-grade material, a purity of greater than 95% as determined by HPLC is often required. lgcstandards.com

Interactive Data Table: Analytical Parameters for Tizanidine and Related Compounds

| Parameter | Method | Typical Values/Observations | Reference |

| Purity Assessment | HPLC | >95% for research standards | lgcstandards.com |

| Impurity Identification | Preparative HPLC, MS, NMR | Structural elucidation of process-related impurities | ijpsonline.comnih.gov |

| Molecular Ion | ESI-MS | m/z 280.3 (M+H)⁺ for an impurity example | nih.gov |

| Chromatographic Purity | Analytical HPLC | Ranging from 99.15% to 99.99% for Tizanidine HCl batches | google.comresearchgate.net |

Analytical Methodologies for Quantification and Detection of Rac Hydroxy Tizanidine Hydrochloride

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separating complex mixtures into their individual components. For a polar compound like rac Hydroxy Tizanidine (B1208945) Hydrochloride, liquid chromatography techniques are particularly well-suited.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays for Metabolite Detection

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Tizanidine and its metabolites. researchgate.netsielc.com HPLC methods offer the necessary sensitivity, accuracy, and precision for quantifying these compounds in various biological matrices. researchgate.net

Several HPLC methods have been developed and validated for Tizanidine and its related substances. For instance, a reverse-phase HPLC method using a Hypersil C18 column with a mobile phase of methanol, acetonitrile, and phosphate (B84403) buffer has been established. researchgate.net Another method employs a mixed-mode Primesep 200 column with a mobile phase of water, acetonitrile, and phosphoric acid, with UV detection at 228 nm, which provides high resolution and symmetrical peak shapes for Tizanidine. sielc.com The purity of rac Hydroxy Tizanidine Hydrochloride itself can be assessed by HPLC, with standards often exceeding 95% purity. lgcstandards.comlgcstandards.com

Validation of these HPLC assays is crucial and typically involves assessing parameters such as linearity, accuracy, precision, and robustness to ensure the reliability of the results.

Utilization of Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

To improve upon the performance of traditional HPLC, Ultra-High Performance Liquid Chromatography (UHPLC) has been adopted. UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher flow rates and pressures, resulting in significantly faster analysis times and enhanced chromatographic resolution. sci-hub.se

A UHPLC-UV method was specifically developed to quantify the skin deposition and transdermal permeation of Tizanidine hydrochloride. This isocratic method uses a C18 column and achieves a short run time of just 2 minutes. nih.gov The method was validated for a concentration range suitable for the low concentrations often found in transdermal studies. nih.gov The increased efficiency of UHPLC columns, such as the Cogent Diamond Hydride 2.o, leads to higher sensitivity, which is beneficial for metabolite analysis. mtc-usa.com In some studies, UHPLC is coupled with mass spectrometry to analyze Tizanidine metabolites. sci-hub.seresearchgate.net

Gas Chromatography (GC) Approaches for Volatile Derivatives

While liquid chromatography is more common for polar compounds like Tizanidine and its hydroxylated metabolite, Gas Chromatography (GC) can be employed, particularly when coupled with mass spectrometry (GC-MS). However, due to the low volatility and polar nature of these compounds, derivatization is often necessary to improve their chromatographic properties. rsc.orgnih.gov

A validated GC-MS method for the determination of Tizanidine in human plasma involves extraction with ethyl acetate (B1210297) and subsequent conversion into trimethylsilyl (B98337) (TMS) derivatives. rsc.orgnih.gov This derivatization, specifically di-trimethylsilylation of the imidazoline (B1206853) moiety, significantly enhances the chromatographic behavior of the compound. rsc.org This method has demonstrated high accuracy and reproducibility, with a limit of quantitation of 0.5 ng/mL in plasma. nih.gov

Mass Spectrometry (MS) Applications in Metabolite Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. It is often coupled with chromatographic techniques to provide a powerful analytical platform.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a highly specific and sensitive technique used for the quantification and structural confirmation of metabolites like this compound. In MS/MS, a precursor ion (the ion of the target analyte) is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and reduces chemical noise.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the analysis of Tizanidine in human plasma, demonstrating high sensitivity with lower limits of quantification in the picogram per milliliter range. researchgate.netsemanticscholar.orgresearchgate.net These methods are rapid, with run times as short as 2.5 minutes, allowing for high-throughput analysis. semanticscholar.orgresearchgate.net For instance, a study quantifying LSD metabolites used an LC-MS/MS method where the mass transitions of hydroxy-tizanidine were summed to enhance sensitivity. sci-hub.seresearchgate.net While tandem mass spectrometry is powerful for identifying the presence of a hydroxylated metabolite, it may not be able to determine the exact position of the hydroxylation on the molecule by itself. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is invaluable for confirming the identity of metabolites.

LC-HRMS has been used to confirm the presence of Tizanidine in hair samples from athletes. nih.gov This technique provides an additional layer of confidence in the identification of the compound. The exact mass of this compound has been determined, which serves as a key identifier in analytical studies. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule.

For a definitive structural assignment of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

¹H NMR (Proton NMR): This experiment identifies the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the benzothiadiazole ring system, the protons of the dihydro-imidazolol ring, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information for assigning the structure.

¹³C NMR (Carbon-13 NMR): This technique provides information on the different carbon environments within the molecule. The spectrum would display signals corresponding to the carbons in the benzothiadiazole core, the dihydro-imidazolol ring, and the carbon bearing the hydroxyl group.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule and confirming the position of the hydroxyl group on the imidazole (B134444) ring.

While specific spectral data for this compound is not widely published, analysis of the parent compound, Tizanidine, provides a basis for expected spectral regions. chemicalbook.comresearchgate.net The introduction of a hydroxyl group would induce predictable shifts in the corresponding ¹H and ¹³C NMR spectra, particularly for the signals of the dihydro-imidazolol ring.

Method Validation for Analytical Assays in Pre-clinical and In Vitro Research

The validation of analytical methods is a critical requirement for ensuring the reliability, consistency, and accuracy of quantitative data in scientific research. researchgate.net This process is governed by guidelines from the International Council for Harmonisation (ICH), which outline specific parameters that must be evaluated. nih.govjapsonline.comjddtonline.info For a compound like this compound, which is a metabolite of Tizanidine, the validation of analytical methods is paramount for its quantification in various matrices during pre-clinical and in vitro studies. scbt.comlgcstandards.com The following subsections detail the essential validation parameters, with illustrative data primarily derived from studies on the parent compound, Tizanidine Hydrochloride, due to the limited availability of specific data for its hydroxylated metabolite.

Linearity, Range, and Calibration Curve Establishment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. This is typically visualized through a calibration curve, and the strength of the linear relationship is expressed by the correlation coefficient (R²).

Research on Tizanidine Hydrochloride has established linearity over various concentration ranges depending on the analytical technique used. For instance, UV spectrophotometry has shown linearity in the range of 5-30 µg/mL with a correlation coefficient of 0.999. psu.edu High-Performance Liquid Chromatography (HPLC) methods have demonstrated linearity across ranges such as 4-80 µg/mL and 10-50 µg/mL, also with high correlation coefficients. jddtonline.infoijbpas.com

Interactive Table: Linearity Parameters for Tizanidine Hydrochloride Assays

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Source |

| UV Spectroscopy | 2-12 | 0.99961 | slideshare.net |

| UV Spectroscopy | 5-20 | 0.9998 | ijpsonline.com |

| UV Spectroscopy | 10-30 | 0.999 | alliedacademies.org |

| RP-HPLC | 4-80 | 0.999 | jddtonline.infojddtonline.info |

| RP-HPLC | 2-10 | - | researchgate.net |

| RP-HPLC | 10-50 | 0.9992 | researchgate.net |

| UPLC | LOQ to 150% of spec. | >0.997 | japsonline.com |

| UHPLC | 0.0174 - 0.290 | - | nih.gov |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. alliedacademies.org These parameters are crucial for analyzing low concentrations of substances, such as metabolites in biological samples.

For Tizanidine Hydrochloride, LOD and LOQ values have been determined for various methods. A UV spectrophotometric method reported an LOD of 0.33 µg/mL and an LOQ of 1.028 µg/mL. psu.edu More sensitive methods like UHPLC have achieved an LOD of 1.26 ng/mL and an LOQ of 3.83 ng/mL. nih.gov

Interactive Table: LOD and LOQ for Tizanidine Hydrochloride Assays

| Analytical Method | LOD | LOQ | Source |

| UV Spectroscopy | 0.33930 µg/mL | 1.02820 µg/mL | psu.edu |

| RP-HPLC | 0.1954 µg/mL | 0.5923 µg/mL | ijbpas.com |

| UHPLC | 1.26 ng/mL | 3.83 ng/mL | nih.gov |

| UPLC (for impurities) | 0.008% - 0.028% | 0.037% - 0.057% | japsonline.comjapsonline.com |

| Spectrophotometry | 0.1 µg/mL | 0.26 µg/mL | nih.gov |

Assessment of Analytical Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is assessed at different levels, such as repeatability (intra-day) and intermediate precision (inter-day). alliedacademies.org Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. alliedacademies.org

Studies on Tizanidine Hydrochloride have demonstrated good precision, with %RSD values for intra-day and inter-day precision being well within acceptable limits (typically <2%). ijbpas.comakjournals.com Accuracy, evaluated by the percentage recovery of spiked samples, has been shown to be high, with recovery rates often between 98% and 102%. akjournals.comwisdomlib.org

Interactive Table: Precision and Accuracy Data for Tizanidine Hydrochloride

| Parameter | Finding | Source |

| Precision | ||

| Intra-day %RSD | 0.21 | ijbpas.com |

| Inter-day %RSD | 0.90 | ijbpas.com |

| Method Precision %RSD | 0.4% - 2.1% | japsonline.com |

| Accuracy | ||

| % Recovery | 96.48% - 105.76% | psu.edu |

| % Recovery | 100.4% - 101.3% | jddtonline.info |

| % Recovery | 88.2% - 110.3% | japsonline.com |

| % Recovery | 98.88% - 101.76% | akjournals.com |

Evaluation of Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jddtonline.info Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. This is particularly important for bioanalytical methods used to measure drugs and their metabolites in biological fluids like plasma. researchgate.net

For Tizanidine, HPLC methods have demonstrated good specificity by showing that the primary peak is well-resolved from degradation products and other impurities. jddtonline.infojddtonline.info In bioanalytical methods, specificity is confirmed by the absence of interfering peaks at the retention time of the analyte in blank plasma samples. ijbpas.comrsc.org

Robustness and Stability Testing of Developed Analytical Methods

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. jneonatalsurg.com Parameters that are often varied include the pH of the mobile phase, flow rate, and column temperature. ijbpas.com

Stability testing evaluates the stability of the analyte in a sample over time under different storage conditions. akjournals.com For bioanalytical methods, this includes freeze-thaw stability and long-term stability at frozen temperatures. ijbpas.comakjournals.com Studies on Tizanidine have shown that the analytical methods are robust, with small changes in chromatographic conditions not significantly affecting the results. ijbpas.comjneonatalsurg.com Tizanidine has also been found to be stable in plasma samples through multiple freeze-thaw cycles and for extended periods when stored frozen. ijbpas.comakjournals.com

Mechanistic Investigations of Metabolite Activity and Structure Activity Relationships

In Vitro Receptor Binding Affinity Studies of rac Hydroxy Tizanidine (B1208945) Hydrochloride

Tizanidine exerts its primary pharmacological effects through its interaction with α2-adrenergic and imidazoline (B1206853) receptors. researchgate.netnih.govnih.gov The parent compound, tizanidine, demonstrates a higher affinity for imidazoline receptors compared to α2-adrenoceptors in rat kidney membranes. researchgate.net Specifically, it binds to imidazoline receptors with approximately 20 times greater affinity than to α2-adrenoceptors. researchgate.net

Further research is required to definitively characterize the binding profile of rac Hydroxy Tizanidine Hydrochloride at various adrenergic and imidazoline receptor subtypes to confirm its presumed lack of significant affinity.

Comparative Pharmacological Characterization with Parent Compound in Relevant Biological Systems

Studies comparing the pharmacological activity of tizanidine and its metabolites have generally concluded that the metabolites are inactive. sci-hub.senih.gov For instance, in vivo studies in animal models would be necessary to compare the muscle relaxant, analgesic, and sedative properties of this compound to tizanidine. Such studies would involve measuring muscle tone, response to noxious stimuli, and locomotor activity. However, the existing literature does not provide specific data from such comparative studies for this compound.

The primary enzyme responsible for tizanidine metabolism is CYP1A2. nih.govresearchgate.netscite.ai The interaction of tizanidine with inhibitors or inducers of this enzyme can significantly alter its plasma concentrations, leading to potential changes in its clinical effects. sci-hub.se The lack of reported active metabolites suggests that these drug-drug interactions are primarily due to altered levels of the parent compound, tizanidine, rather than its metabolites.

Computational Modeling and Molecular Dynamics Simulations of Metabolite-Receptor Interactions

Computational modeling and molecular dynamics simulations are powerful tools for predicting and understanding the interaction between a ligand and its receptor at the molecular level. For tizanidine, these studies could elucidate the binding modes to α2-adrenergic and imidazoline receptors, highlighting the key amino acid residues involved in the interaction.

Currently, there is a lack of published studies specifically detailing computational modeling and molecular dynamics simulations for this compound. Such studies would be valuable to theoretically assess its binding affinity and compare it to that of tizanidine. By modeling the docking of this compound into the binding pockets of relevant receptors, researchers could predict whether the addition of a hydroxyl group alters the binding energy and conformation significantly enough to reduce or abolish its activity. These computational approaches could provide a theoretical basis for the observed inactivity of tizanidine's metabolites and guide future in vitro and in vivo studies.

Elucidation of Structure-Activity Relationships (SAR) for Hydroxylated Tizanidine Derivatives

The structure-activity relationship (SAR) of a class of compounds provides insights into how chemical structure relates to biological activity. For tizanidine and its derivatives, the key structural features for its α2-adrenergic agonistic activity are of significant interest.

The hydroxylation, occurring as part of the metabolic process mediated by CYP1A2, likely increases the polarity of the molecule, facilitating its excretion but diminishing its ability to effectively bind to and activate the target receptors. Further studies on a series of hydroxylated tizanidine derivatives would be necessary to systematically evaluate the impact of the position and number of hydroxyl groups on receptor affinity and functional activity. This would provide a clearer understanding of the SAR for this class of compounds and definitively confirm the reasons for the inactivity of metabolites like this compound.

Future Directions in Rac Hydroxy Tizanidine Hydrochloride Research

Application of Omics Technologies in Comprehensive Metabolite Profiling

The advent of high-throughput omics technologies, such as metabolomics, genomics, and proteomics, has revolutionized biological and pharmaceutical research. nih.govnih.gov These technologies allow for a large-scale, comprehensive analysis of biomolecules, offering a holistic view of complex biological systems. nih.gov In the context of tizanidine (B1208945) metabolism, applying these technologies can provide unprecedented insight into the formation and fate of its metabolites, including rac Hydroxy Tizanidine Hydrochloride.

Metabolomics, which involves the comprehensive study of small molecule metabolites in a biological sample, can be used to create detailed metabolic fingerprints. nih.gov By analyzing biological samples (e.g., plasma, urine) from individuals treated with tizanidine, metabolomics can precisely quantify the levels of this compound and other related metabolites. This approach enables a more complete understanding of the metabolic pathways involved. nih.gov

Furthermore, integrating metabolomic data with genomic information (pharmacogenomics) could elucidate the genetic basis for inter-individual variability in tizanidine metabolism. For instance, variations or polymorphisms in the gene encoding the CYP1A2 enzyme, the primary enzyme responsible for tizanidine metabolism, could be correlated with different metabolite profiles. nih.gov This multi-omics approach can help explain why the pharmacokinetic profile of tizanidine can vary significantly among patients and could pave the way for more personalized therapeutic strategies. nih.govnih.gov

Development of Advanced Biosensors for Real-time Metabolite Monitoring in Research Settings

Real-time monitoring of drug and metabolite concentrations provides dynamic insights into pharmacokinetic and pharmacodynamic processes. tue.nl Advanced biosensors are analytical devices that convert a biological response into a measurable signal, offering the potential for continuous, real-time measurements. nih.gov The development of biosensors specifically designed to detect this compound could transform how its formation is studied in research settings.

These biosensors could be based on various principles, including electrochemical or optical detection. mdpi.com For example, an electrochemical biosensor might use an electrode modified with a specific recognition element, such as an aptamer or antibody, that selectively binds to this compound, generating an electrical signal proportional to its concentration. mdpi.com Optical biosensors could measure changes in light properties, such as fluorescence, upon binding of the metabolite. mdpi.com

The integration of such sensors into microfluidic "lab-on-a-chip" systems would allow researchers to monitor the metabolic conversion of tizanidine to its hydroxylated form in vitro with high temporal resolution. tue.nl This technology would be invaluable for studying the kinetics of CYP1A2-mediated metabolism and for screening potential drug-drug interactions that might inhibit or induce this pathway. nih.gov The ability to gather immediate feedback facilitates a deeper understanding of dynamic biological systems.

Innovative Synthetic Approaches to Access Novel Hydroxylated Tizanidine Analogs for SAR Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By synthesizing and evaluating a series of related analogs, researchers can identify key structural motifs responsible for a drug's therapeutic effects. mdpi.com Applying this principle to tizanidine could lead to the discovery of novel compounds with improved pharmacological properties.

Innovative synthetic chemistry approaches can be employed to create a library of hydroxylated tizanidine analogs, systematically varying the position and stereochemistry of the hydroxyl group. The synthesis would likely build upon established methods for preparing the core tizanidine structure, which often involves the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833) with various imidazoline (B1206853) precursors. researchgate.netresearchgate.net By using starting materials with pre-installed hydroxyl groups or by developing late-stage hydroxylation reactions, chemists can access a diverse range of new molecules.

These novel analogs would then be evaluated for their binding affinity and functional activity at α2-adrenergic receptors, the primary target of tizanidine. wikipedia.org The goal of these SAR studies would be to determine how hydroxylation impacts receptor interaction. This research could lead to the identification of new drug candidates with enhanced selectivity, better metabolic stability, or a more favorable side-effect profile. mdpi.com

Utility of this compound as a Reference Standard in Drug Metabolism Studies

The availability of pure, well-characterized chemical reference standards is essential for accurate and reproducible research in drug metabolism and pharmacokinetics. This compound serves as a critical analytical tool in this regard. scbt.comlgcstandards.com As a known metabolite of tizanidine, its primary utility is as a reference standard in various analytical and metabolic applications. scbt.com

In quantitative bioanalysis, a certified reference standard of this compound is indispensable for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are used to measure the concentration of the metabolite in biological matrices like blood, plasma, or urine from clinical or preclinical studies. The reference standard allows for the creation of calibration curves to ensure the accurate quantification of the metabolite's levels.

Furthermore, in in vitro metabolism studies using systems like human liver microsomes, the reference standard is used to definitively identify the metabolites formed. nih.gov By comparing the retention time and mass spectral data of a metabolite produced in an incubation with that of the authentic this compound standard, researchers can confirm the identity of the metabolic product and validate the metabolic pathway.

| Property | Value | Source |

| Chemical Formula | C₉H₈ClN₅OS · HCl | lgcstandards.com |

| Molecular Weight | 306.17 g/mol | scbt.comlgcstandards.com |

| CAS Number | 1794829-08-5 | lgcstandards.com |

| Free Base CAS Number | 125292-31-1 | scbt.comlgcstandards.com |

| Synonym | 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol;hydrochloride | lgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.com |

| Product Type | Metabolite | lgcstandards.com |

Q & A

Q. What in vitro models best predict this compound's CNS activity?

- Methodological Answer : Use rat spinal cord slice preparations to measure presynaptic inhibition of glutamate release. Pair with in silico docking studies targeting α2-adrenergic receptor subtypes (e.g., α2A) to correlate binding affinity with anti-spastic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.